![molecular formula C19H23FN4O2S2 B4629512 N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629512.png)
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide often involves condensation reactions, cyclization, and the use of specific reagents to introduce functional groups. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized through condensation between carbamimide and 3-fluorobenzoic acid, highlighting the role of condensation reactions in synthesizing complex molecules (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using spectroscopic methods such as LCMS, NMR (1H, 13C), IR, and CHN elemental analysis, alongside X-ray diffraction studies to confirm the crystalline structure. These techniques provide insights into the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Antimicrobial Properties
A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds were characterized by various spectroscopic techniques and showed good to moderate activity against selected bacterial and fungal microbial strains, highlighting the compound's potential in addressing antimicrobial resistance, a major global health problem (D. G. Anuse, Suraj N. Mali, B. Thorat, R. Yamgar, H. K. Chaudhari, 2019).
Anticancer Activity
Compounds containing a thiadiazole scaffold and benzamide groups, synthesized under microwave irradiation, were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds exhibited promising anticancer activity, with GI50 values comparable to the standard drug Adriamycin. This study highlights the potential of such compounds in cancer treatment, with certain derivatives identified as particularly promising anticancer agents (Shailee V. Tiwari, S. Siddiqui, J. Seijas, M. Vázquez-Tato, A. Sarkate, Deepak K. Lokwani, A. P. Nikalje, 2017).
Antipsychotic Agents
Heterocyclic analogues of 1192U90 were prepared and evaluated as potential antipsychotic agents. These compounds were tested in vitro for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo for their ability to antagonize the apomorphine-induced climbing response in mice. Two derivatives exhibited potent in vivo activities comparable to the parent compound, suggesting their potential as backup compounds for antipsychotic treatment (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996).
Neuropharmacological Effects
The role of Orexin-1 Receptor mechanisms on compulsive food consumption was studied in a model of binge eating in female rats. Compounds targeting the Orexin-1 Receptor, such as GSK1059865, a selective Orexin-1 Receptor antagonist, demonstrated significant effects in reducing binge eating behavior without affecting standard food pellet intake. This suggests a major role of Orexin-1 Receptor mechanisms in binge eating, indicating that selective antagonism at Orexin-1 Receptor could represent a novel pharmacological treatment for eating disorders with a compulsive component (L. Piccoli, M. M. Bonaventura, C. Cifani, Vivian J. A. Costantini, M. Massagrande, D. Montanari, Prisca Martinelli, M. Antolini, R. Ciccocioppo, M. Massi, E. Merlo-Pich, R. D. Fabio, M. Corsi, 2012).
properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S2/c1-3-12(2)27-19-23-22-18(28-19)21-16(25)13-7-9-24(10-8-13)17(26)14-5-4-6-15(20)11-14/h4-6,11-13H,3,7-10H2,1-2H3,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXWIPLQBEUEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(3-fluorophenyl)carbonyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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